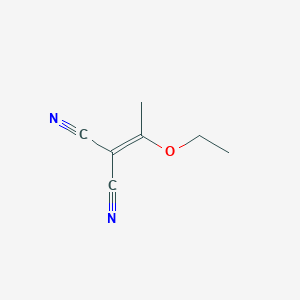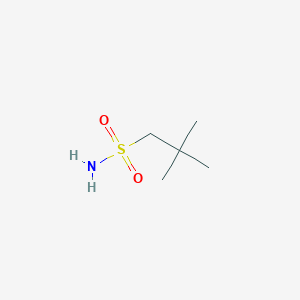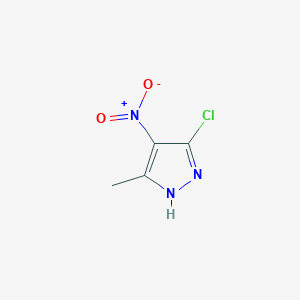
4-Aminopyridine 1-oxide
描述
4-Aminopyridine 1-oxide is an organic compound with the chemical formula C₅H₆N₂O It is a derivative of 4-aminopyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine 1-oxide typically involves the oxidation of 4-aminopyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of 4-aminopyridine and hydrogen peroxide into the reactor, with the product being continuously extracted and purified.
化学反应分析
Types of Reactions: 4-Aminopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction of the N-oxide group can regenerate 4-aminopyridine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Iron and hydrochloric acid, or other reducing agents.
Substitution: Halogens and interhalogens under controlled conditions.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: 4-aminopyridine.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Aminopyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neural transmission.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The primary mechanism of action of 4-aminopyridine 1-oxide involves the inhibition of voltage-gated potassium channels. This inhibition leads to the prolongation of action potentials and an increase in neurotransmitter release. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.
相似化合物的比较
4-Aminopyridine: The parent compound, known for its use in treating multiple sclerosis.
2,4-Diaminopyridine: A more potent derivative with different pharmacological properties.
3-[(Dimethylamino)-carbonyl]amino 4-aminopyridine: Another derivative with unique biological activities.
Uniqueness: 4-Aminopyridine 1-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other derivatives may not be as effective.
属性
IUPAC Name |
1-hydroxypyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWWHFNDOUAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902506 | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-75-9 | |
| Record name | Phillips 1863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDIN-4-AMINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9GNO5VMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-aminopyridine 1-oxide participate in radical reactions? What can you tell us about its reactivity in such reactions?
A2: Yes, this compound can engage in radical reactions. Studies have shown that it undergoes a pseudo-Gomberg reaction when treated with amyl nitrite. [] This reaction generates the 1-oxido-4-pyridyl radical, which can efficiently react with various aromatic hydrocarbons, including five-membered heterocycles like thiophene, furan, and pyrrole, in acetic acid. [] The reaction rates suggest that the 1-oxido-4-pyridyl radical exhibits electrophilic character, a finding further supported by molecular orbital energy level calculations. []
Q2: How does the reactivity of this compound in the pseudo-Gomberg reaction compare to its structural isomer, 2-aminopyridine 1-oxide?
A3: Both this compound and its isomer, 2-aminopyridine 1-oxide, are capable of participating in the pseudo-Gomberg reaction. [] While the provided research doesn't directly compare their reaction rates or yields, it confirms that both compounds can generate their corresponding radicals upon reaction with amyl nitrite and subsequently react with aromatic substrates. [] Further investigation would be needed to comprehensively compare their reactivity profiles in this specific reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B136007.png)








